Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate
Description
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-8(2)9(10,4-5-13-8)6-7(11)12-3/h4-6,10H2,1-3H3 |
InChI Key |
XNOUHPNRBJSHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)(CC(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate typically involves the reaction of 3-amino-2,2-dimethyloxolane with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The oxolane ring can also interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate with structurally related compounds, emphasizing key differences in molecular features and applications:
*Inferred molecular formula and weight based on structural analogs.
Key Insights from Comparative Analysis
Substituent Effects on Reactivity Steric Hindrance: The 2,2-dimethyl groups in the target compound increase steric bulk compared to analogs like methyl 2-(3-aminooxolan-3-yl)acetate . This hindrance may reduce reaction rates in nucleophilic substitutions but improve regioselectivity in cycloadditions . Electronic Effects: The amino group on the oxolan ring (vs.
Ester Group Influence Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate ), impacting bioavailability and metabolic pathways.
Ring System Variations Pyrazole derivatives (e.g., Methyl 2-({[5-oxo-3-(trifluoromethyl)-pyrazol-4-ylidene]methyl}amino)acetate ) demonstrate distinct reactivity due to aromaticity and electron-withdrawing groups, unlike the saturated oxolane-based compounds.
Biological and Synthetic Applications Ethyl 2-amino-2-(oxolan-3-yl)acetate is utilized as a β-amino acid precursor, whereas oxolane-ring amino esters are prioritized for asymmetric organocatalysis .
Biological Activity
Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate is a compound that has garnered interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 187.24 g/mol. The compound features an oxolane ring with an amino group, which may influence its reactivity and interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 1849944-52-0 |
| Structure | Oxolane ring with amino and acetate groups |
Pharmacological Potential
Research indicates that compounds like this compound may exhibit various pharmacological activities due to their structural characteristics. The presence of an amino group can enhance interactions with biological targets such as enzymes and receptors.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the reaction of suitable precursors under controlled conditions. These methods highlight the versatility in generating this compound for further biological studies.
Case Studies and Research Findings
- Case Study on Structural Analogues : A comparative analysis was conducted on structurally similar compounds to assess their biological activities. For instance, methyl 2-aminoacetate and methyl 4-amino-4-methylpentanoate were evaluated for their enzyme interaction profiles, suggesting that modifications in the oxolane structure could enhance or diminish activity.
- Phytochemical Screening : In a study examining various phytochemicals, compounds similar to this compound were screened for their antioxidant and antimicrobial properties, revealing promising results that warrant further investigation into this specific compound.
Q & A
Q. What are the common synthetic routes for Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves cyclization or functional group interconversion. For example, ethyl aroylacetates (e.g., 3a–3g) are used as precursors in heterocyclic synthesis, where substituents like methoxy or thienyl groups influence reactivity . Optimization includes:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions in azide-based cyclizations.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve oxolane ring formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in acetamide intermediates.
Yield improvements (~15–20%) are achieved via stepwise purification (e.g., column chromatography) and monitoring by TLC or HPLC .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (dimethyl groups) and δ 3.6–3.8 ppm (oxolane O–CH₂) confirm the oxolane ring.
- ¹³C NMR : A carbonyl signal near δ 170 ppm verifies the ester group.
- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N–H stretch) supports functional groups.
- XRD : Resolves stereochemistry; hydrogen bonding networks (e.g., N–H···O) stabilize crystal packing .
Advanced Research Questions
Q. What computational methods are suitable for studying the compound’s conformational stability and electronic properties?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict optimized geometries and electron density maps. For example, methyl dihydrojasmonate analogs show stabilized conformers via intramolecular H-bonding .
- Thermochemical Data : Enthalpy of formation (ΔfH) at 0 K is calculated using Gaussian-n theories, validated against experimental gas-phase data .
- LogP/Polar Surface Area : Predict solubility and bioavailability via Molinspiration or ChemAxon tools .
Q. How can discrepancies between crystallographic data and computational models be resolved?
Methodological Answer:
- XRD vs. DFT : Compare bond lengths/angles. For instance, oxolane ring distortions in XRD (due to crystal packing) may deviate from gas-phase DFT results by <0.05 Å.
- Hydrogen Bond Analysis : Use Mercury Software to map XRD-derived H-bonds (e.g., N–H···O) and validate against DFT-predicted electrostatic potentials .
- MD Simulations : Apply AMBER force fields to assess dynamic conformations in solution, resolving static vs. dynamic structural contradictions .
Q. What strategies are effective in synthesizing derivatives for biological activity studies?
Methodological Answer:
- Functionalization :
- Amine Modification : React with acyl chlorides to form amides (e.g., 4-chlorophenyl-triazole derivatives) .
- Ester Hydrolysis : Use NaOH/EtOH to generate carboxylic acid intermediates for coupling with bioactive moieties .
- Biological Screening :
Q. How can reaction mechanisms for oxolane ring formation be elucidated under varying conditions?
Methodological Answer:
- Kinetic Studies : Monitor azide-alkyne cycloaddition via in situ FTIR to track intermediate formation.
- Isotopic Labeling : Use ¹⁸O-labeled water to confirm ring-opening/closure steps in acidic conditions.
- Theoretical Modeling : Apply Eyring equation to calculate activation energies for competing pathways (e.g., SN1 vs. SN2) .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., NMR shifts) from similar analogs be interpreted?
Methodological Answer:
- Comparative Analysis : Tabulate shifts for analogs (e.g., methyl 2-(2-aminophenyl)acetate δ 7.2–7.4 ppm vs. δ 6.8–7.0 ppm in oxolane derivatives) to identify substituent effects .
- Solvent Corrections : Apply δ-corrections for DMSO vs. CDCl₃ using published solvent databases.
- Dynamic Effects : Use variable-temperature NMR to detect rotameric equilibria influencing peak splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
